REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[CH2:12]([CH:30]([CH2:34][C:35]([O-])=[O:36])[C:31]([O-])=[O:32])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]>C(OCC)(=O)C.S(=O)(=O)(O)O>[CH2:12]([CH:30]1[CH2:34][C:35](=[O:36])[N:1]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[OH:11])[C:31]1=[O:32])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]
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Name
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|
Quantity
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150 g
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Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)[N+](=O)[O-])O
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Name
|
octadecylsuccinate
|
Quantity
|
350 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)C(C(=O)[O-])CC(=O)[O-]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for further 30 hours
|
Duration
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30 h
|
Type
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WASH
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Details
|
washed twice with 2 liters of 10% hydrochloric acid and twice with 10% sodium carbonate solution
|
Type
|
DISTILLATION
|
Details
|
Then, ethyl acetated was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)C1C(=O)N(C(C1)=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |